molecular formula C10H14ClN3O2S2 B11801053 1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine

1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine

Cat. No.: B11801053
M. Wt: 307.8 g/mol
InChI Key: LZNXLMSIXNVTOI-UHFFFAOYSA-N
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Description

1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine is a chemical compound that features a piperazine ring bonded to a pyridine ring substituted with a chloro and methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine typically involves the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the chlorination and methylthiolation of a pyridine derivative to form 5-chloro-4-(methylthio)pyridine.

    Sulfonylation: The pyridine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Piperazine Coupling: Finally, the sulfonylated pyridine is reacted with piperazine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)ethanol
  • 1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)benzene

Uniqueness

1-((5-Chloro-4-(methylthio)pyridin-3-yl)sulfonyl)piperazine is unique due to the presence of both a piperazine ring and a sulfonylated pyridine ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C10H14ClN3O2S2

Molecular Weight

307.8 g/mol

IUPAC Name

1-(5-chloro-4-methylsulfanylpyridin-3-yl)sulfonylpiperazine

InChI

InChI=1S/C10H14ClN3O2S2/c1-17-10-8(11)6-13-7-9(10)18(15,16)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3

InChI Key

LZNXLMSIXNVTOI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=NC=C1S(=O)(=O)N2CCNCC2)Cl

Origin of Product

United States

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